molecular formula C10H18O5 B120438 Di-tert-butyl dicarbonate CAS No. 24424-99-5

Di-tert-butyl dicarbonate

Cat. No. B120438
CAS RN: 24424-99-5
M. Wt: 218.25 g/mol
InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N
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Description

Di-tert-butyl dicarbonate is a chemical reagent used extensively in organic synthesis, particularly for the protection of amines as tert-butoxycarbonyl (Boc) derivatives. This reagent is favored for its ease of handling, stability under various conditions, and the straightforward removal of the protecting group under acidic conditions .

Synthesis Analysis

The synthesis of di-tert-butyl dicarbonate-related compounds has been explored in various studies. For instance, a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters using di-tert-butyl dicarbonate has been developed, yielding up to 94% of

Scientific Research Applications

Phase Transfer Catalysis

Di-tert-butyl dicarbonate is effective in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols under phase transfer conditions. This process is beneficial for introducing t-BOC groups onto functionalized polymer backbones such as novolac or poly(p-hydroxystyrene) with high yield and selectivity towards tert-butyloxycarbonylation of various polyfunctional compounds (Houlihan, Bouchard, Fréchet, & Willson, 1985).

Organometallic Compound Synthesis

The compound has shown efficacy in the direct introduction of a tert-butoxycarbonyl group at the α-position of the pyridine nucleus via trialkylstannyl groups. This leads to α-tert-butoxycarbonyl derivatives of pyridine, quinoline, and isoquinoline (Yamamoto, Ouchi, & Tanaka, 1995).

Carboxylating Reagent

As a carboxylating reagent, di-tert-butyl dicarbonate traps carbon nucleophiles effectively, producing tert-butyl aryl acetates, di-tert-butyl aryl malonates, unsymmetrical aryl malonates, and tert-butyl benzoates in high yields. This highlights its utility as a versatile carboxylating agent (Augustine, Naik, Vairaperumal, & Narasimhan, 2009).

Immobilization of Carboxylic Acid Moieties

The compound is also used in anchoring diverse carboxylic acids to hydroxymethylated resins, showing effectiveness for both aromatic and aliphatic acids, including Fmoc-protected amino acids (Laborde, Bermejo, Boggián, & Mata, 2008).

Synthesis of tert-butyl aminocarbonate

Di-tert-butyl dicarbonate aids in the synthesis of tert-butyl aminocarbonate, a new type of compound for acylating amines in both organic and aqueous solutions (Harris & Wilson, 1983).

Green Catalyst in Pyrazole Nucleus Protection

It has been used as a protecting agent in a green approach to facilitate the synthesis of anticancer compounds, specifically for protecting secondary amine in substituted pyrazole derivatives (2020).

One-pot Curtius Rearrangement

Di-tert-butyl dicarbonate is instrumental in the Curtius rearrangement process, forming tert-butyl carbamate from carboxylic acids in high yields at low temperatures (Lebel & Leogane, 2005).

Safety And Hazards

Di-tert-butyl dicarbonate is very toxic on inhalation . It is also classified as flammable, and it can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
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InChI

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHSDKLCOJIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
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DSSTOX Substance ID

DTXSID4051904
Record name Di-tert-butyl dicarbonate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS]
Record name Di-tert-butyl dicarbonate
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Product Name

Di-tert-butyl dicarbonate

CAS RN

24424-99-5
Record name Di-tert-butyl dicarbonate
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Record name Bis(tert-butoxycarbonyl)oxide
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Record name Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester
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Record name Di-tert-butyl dicarbonate
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Record name DI-TERT-BUTYL DICARBONATE
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Synthesis routes and methods I

Procedure details

The 3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines (60, 61, 62, 63) were prepared by reacting the amines (8-11) with a t-butyloxycarbonyl transfer agent such as di-t-butylcarbonate or t-butyloxycarbonyl chloride or the like in the presence of an acid scavenger such as a tertiary amine including pyridine, lutidine, triethylamine and the like either with or without an inert solvent such as an ether or chlorocarbon in a temperature range of room temperature to the reflux temperature of the reaction mixture for 6-72 hours, preferable in dichloromethane and di-t-butylcarbonate at ambient temperature for 12-24 hours to give the 3-(N-t-butyloxycarbonyl-1'-aminoethyl)-1-(S-α-Methylbenzyl)pyrrolidin-5-ones, 48, 49, 50, 51, Equation 14. The two amides were removed by reacting the pyrrolidin-5-ones (48-51) with a hydride reducing agent in an inert solvent. The preferred method was with lithium aluminum hydride in THF at reflux for 12-24 hours giving the individual diastereomeric pyrrolidines, 52, 53, 54, 55, Equation 15. The reduced pyrrolidines, 52-55, could be protected by reacting the 3-N-methyl-1'-aminomethyl moiety with a t-butyloxycarbonyl transfer agent such as di-t-butylcarbonate or t-butyloxycarbonyl chloride or the like in the presence of an acid scavenger such as a tertiary amine including pyridine, lutidine, triethylamine and the like either with or without an inert solvent such as an ether or chlorocarbon in a temperature range of room temperature to the reflux temperature of the reaction mixture for 6-72 hours, preferably in dichloromethane and di-t-butyldicarbonate at ambient temperature for 12-24 hours to give the 1-(α-methylbenzyl)-3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 56, 57, 58, 59, Equation 16. The 3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 56-59 were de-α-methylbenzylated via hydrogenolysis using varying percentages of palladium on an inert support such as carbon, alumina, silica, or the like, preferably 20% palladium on carbon in an inert solvent such as methanol, ethanol, THF, or ethyl acetate. This provides the 3-(1'-N-t-butoxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 60, 61, 62, 63 (Equation 17) in a form suitable for coupling with a quinolone or naphthyridone nucleus.
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reduced pyrrolidines
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3-N-methyl-1'-aminomethyl
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t-butyloxycarbonyl
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Synthesis routes and methods II

Procedure details

155 Grams (2.091 moles) of tert-butyl alcohol and 13.0 g (0.5652 mole) of flaky sodium were charged into a 1,000-ml glass autoclave equipped with a stirrer, thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours. After the reaction, it was difficult to stir due to the agglomeration of the formed sodium tert-butoxide. Thereafter, 200 ml of toluene was added, carbon dioxide was injected, and a reaction was carried out at 80° C. for 3 hours at the pressure of 2 kg/cm2, which consists of a partial pressure of carbon dioxide of 1 kg/cm2 and a partial pressure of air of 1 kg/cm2. After cooling, 48.51 g (0.2544 mole) of p-toluenesulfonyl chloride and 0.66 g (5.68×10-3 mole) of N,N,N',N'-tetramethylethylenediamine were added, and a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which consists of a partial pressure of carbon dioxide of 2 kg/cm2 and a partial pressure of air of 1 kg/cm2. After the reaction, 300 ml of water was added to the residue to dissolve the undissolved salt, the organic layer was washed twice with 200 ml of water, and the organic solvent was distilled off to give 31.31 g of di-tert-butyl dicarbonate. The yield was 56.4% based on p-toluenesulfonyl chloride.
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200 mL
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2.091 mol
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13 g
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glass
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0.66 g
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300 mL
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Synthesis routes and methods III

Procedure details

di-tert-Butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol) were added to a solution of (R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate (274 mg, 0.573 mmol; Example 29, Step B) in anhydrous dichloromethane (6 mL). The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 2 hours. The mixture was concentrated. The residue was taken up in EtOAc, washed with water (3×10 mL) and brine (3×10 mL), dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, 20-95% CH di-tert-butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol)CN/water, 25CV) to give (R)-tert-butyl 5-bromo-4-(3-(tert-butoxycarbonylamino)piperidin-1-yl)-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (237 mg, 71% yield) as a solid. 1H NMR (400 MHz, CDCl3) δ 10.03 (br s, 1H), 8.48 (s, 1H), 8.19 (s, 1H), 3.93-3.73 (m, 1H), 3.67-3.45 (m, 1H), 3.41-3.30 (m, 1H), 3.06-2.99 (m, 1H), 2.27-2.17 (m, 1H), 2.06-1.95 (m, 1H), 1.90-1.77 (m, 1H), 1.63 (s, 9H), 1.60 (s, 1H), 1.42 (s, 9H), 1.22-1.05 (m, 2H), 1.03-0.85 (m, 2H). LCMS (APCI+) m/z 580 (M+2H)+, Retention time=4.53 minutes.
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0.239 mL
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21 mg
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150 mg
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0.239 mL
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(R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate
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274 mg
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21 mg
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6 mL
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Synthesis routes and methods IV

Procedure details

To a stirred solution of amine (1.0 eq), TEA (2 eq) in DCM (25 vol) was added di-tert-butyl dicarbonate, (1.1 eq). The mixture was stirred overnight at ambient temperature. The mixture was concentrated in vacuo and purified by FCC eluting with EtOAc:Heptane, 1:3.
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amine
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TEA
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Synthesis routes and methods V

Procedure details

To a solution of isonipecotic acid methyl ester HCl (2-3b) (34 g, 0.19 mol), and di-tert-butyl dicarbonate (43.5 g, 0.2 mol) in THF (300 mL) and H2O (150 mL) was added-K2CO3 (28.8 g, 0.21 mol). After 4 hours, the mixture was poured into water, extracted with EtOAc then washed with brine, dried (MgSO4) and evaporated to give the title compound 2-3c as an oil with a small amount of di-tert-butyl dicarbonate.
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34 g
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43.5 g
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28.8 g
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300 mL
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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